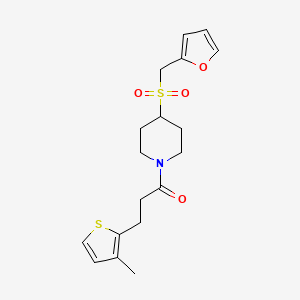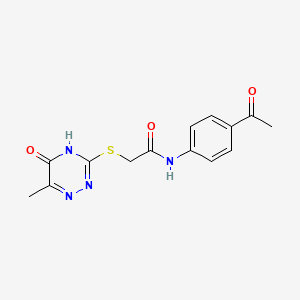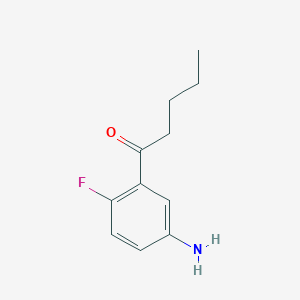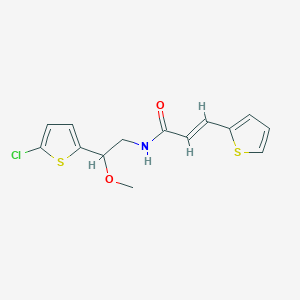![molecular formula C20H20N2O3S B2660055 8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898436-38-9](/img/structure/B2660055.png)
8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one” is a complex organic molecule. It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 , a key regulator for hormone activity . AKR1C3 plays crucial roles in the occurrence of various hormone-dependent or independent malignancies , making it a target of interest in both breast and prostate cancer .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines, a core component of the compound, can be achieved through several methods. One efficient route involves the preparation and activation of isoquinolin-1 (2H)-ones . Another method promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Bischler-Napieralski reaction and the Pictet-Spengler reaction . These reactions allow the production of substituted isoquinoline libraries .科学的研究の応用
Synthesis and Chemical Properties
This compound and its derivatives are part of a broader class of compounds explored for their efficient synthesis and chemical properties. For example, the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones has been achieved via a palladium-catalyzed domino reaction, showcasing the compound's role in facilitating the development of highly functionalized derivatives through straightforward synthetic protocols (Wang et al., 2014). This method emphasizes the compound's utility in synthesizing complex molecules that could have various applications, including medicinal chemistry and material science.
Anticancer Activity
The compound's derivatives have been evaluated for their anticancer properties, with some showing promising results. New cyano-substituted derivatives with pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline scaffolds exhibited broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines (Al-Matarneh et al., 2021). These findings highlight the potential for compounds within this chemical family to serve as templates for the development of new anticancer agents.
Biological Active Sulfonamide Hybrids
The compound is related to sulfonamides, an important class of drugs with a wide range of pharmacological activities. Recent advances in the design and development of sulfonamide hybrids have shown the incorporation of various pharmacophores, including quinoline and isoquinoline, to yield compounds with enhanced antibacterial, antitumor, and anti-neuropathic pain activities (Ghomashi et al., 2022). This research underscores the significance of compounds like 8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one in the development of new therapeutic agents with potential applications across a variety of diseases.
Antimicrobial Activity
Sulfur-substituted derivatives have been studied for their antimicrobial activity, with some compounds showing significant enhancement in their activity against various pathogens upon complexation with amines (Es et al., 2005). This aspect of research indicates the compound's potential role in the design and synthesis of new antimicrobial agents, further broadening its application in medicinal chemistry.
作用機序
将来の方向性
The compound’s high selectivity for AKR1C3 over AKR1C2 makes it a promising candidate for further development as a therapeutic agent for hormone-dependent malignancies . Future research could focus on optimizing its structure to enhance its potency and selectivity, as well as investigating its efficacy in preclinical and clinical studies.
特性
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19-6-5-15-11-18(12-16-8-10-22(19)20(15)16)26(24,25)21-9-7-14-3-1-2-4-17(14)13-21/h1-4,11-12H,5-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDXLADWUVVRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2659974.png)
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2659975.png)
![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2659976.png)
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2659978.png)


![N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2659984.png)


![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2659989.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659990.png)
amino}acetonitrile](/img/structure/B2659991.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)